![molecular formula C13H20N2S B13306433 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13306433.png)
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the thiophene ring adds to its chemical versatility, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Thiophen-2-ylmethyl)-9-azabicyclo[331]nonan-3-amine typically involves the formation of the azabicyclo[33One common method involves the radical C-carbonylation of methylcyclohexylamines . This process includes the generation of δ-amino- and δ-amidoalkyl radicals, which then undergo cyclization to form the azabicyclo[3.3.1]nonane structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azabicyclo structure can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the azabicyclo structure can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with various molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The azabicyclo structure can also interact with neurotransmitter receptors, potentially influencing neurological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: A simpler analog without the thiophene ring.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Contains additional methyl groups and nitrogen atoms.
7-(Thiophen-2-ylmethyl)-3-selena-7-azabicyclo[3.3.1]nonan-9-one: Contains a selenium atom instead of nitrogen.
Uniqueness
The presence of the thiophene ring in 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine makes it unique compared to other azabicyclo compounds. This structural feature enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H20N2S |
|---|---|
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C13H20N2S/c14-10-7-11-3-1-4-12(8-10)15(11)9-13-5-2-6-16-13/h2,5-6,10-12H,1,3-4,7-9,14H2 |
InChI-Schlüssel |
BJUFNPCCDQBTLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CS3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13306366.png)

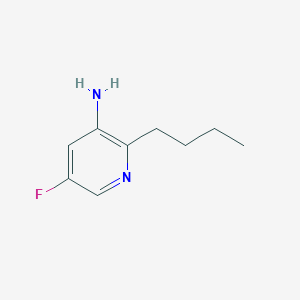
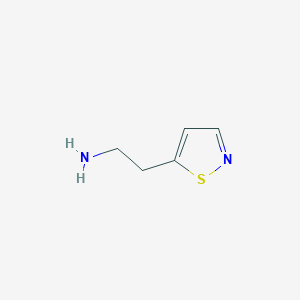
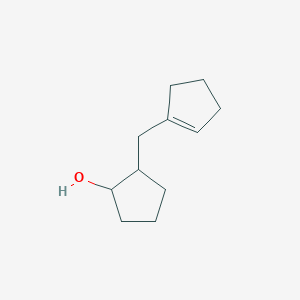
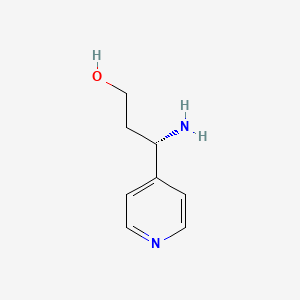
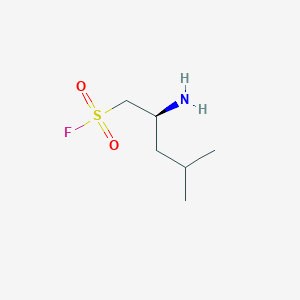

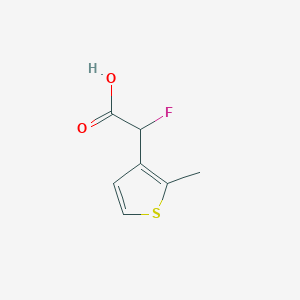

![(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13306411.png)


